2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a complex organic compound that belongs to the class of guanidines, which are characterized by the presence of a guanidine moiety. This compound is notable for its potential applications in medicinal chemistry and its unique structural features. Guanidines are a group of organic compounds that contain a functional group with the general structure (R1R2N)(R3R4N)C=N-R5, where the central bond is an imine .
The compound can be derived from various synthetic routes involving guanidine derivatives. It falls under the category of organonitrogen compounds and is classified as a small molecule with potential biological activity. Its molecular framework suggests it may interact with biological systems, making it a candidate for pharmaceutical development .
The synthesis of 2-(2,3-dihydroinden-1-ylideneamino)guanidine can be approached through several methods:
The molecular structure of 2-(2,3-dihydroinden-1-ylideneamino)guanidine can be represented by its chemical formula and structural formula. The compound features an indene ring fused with an amino group connected to a guanidine moiety. The structural data includes:
2-(2,3-Dihydroinden-1-ylideneamino)guanidine may participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(2,3-dihydroinden-1-ylideneamino)guanidine likely involves interaction with biological targets such as enzymes or receptors:
Quantitative data regarding binding affinities or inhibition constants would be essential for a comprehensive understanding of its mechanism.
The physical properties of 2-(2,3-dihydroinden-1-ylideneamino)guanidine include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) can provide detailed insights into these properties.
2-(2,3-Dihydroinden-1-ylideneamino)guanidine has potential applications in several fields:
2-(2,3-Dihydroinden-1-ylideneamino)guanidine (CID 639266; C₁₀H₁₂N₄) exemplifies a conjugated system merging an imine (C=N) and a guanidine group (N-C(N)=N) anchored to a 2,3-dihydroindene scaffold [1]. This architecture distinguishes it from simpler alkylguanidines (e.g., metformin) or aryl-substituted variants (e.g., debrisoquine) by incorporating a planar, fused bicyclic moiety that imposes steric constraints and electronic delocalization. The guanidine group typically adopts Y-aromatic resonance stabilization upon protonation, conferring high basicity (pKa ~13) [5] [7]. The imine linkage introduces geometric selectivity, enabling E/Z isomerism and altering electron density distribution across the hybrid framework.
Table 1: Molecular Properties of Key Guanidine Derivatives
Compound | Molecular Formula | Structural Features | PubChem CID |
---|---|---|---|
2-(2,3-Dihydroinden-1-ylideneamino)guanidine | C₁₀H₁₂N₄ | Imine-guanidine conjugated to dihydroindene | 639266 |
Guanidine | CH₅N₃ | Parent compound; free base | 3400 |
2-(2,3-Dihydro-1H-isoindol-1-yl)guanidine | C₉H₁₂N₄ | Isoindoline-guanidine conjugate | 20276063 |
Imine-guanidine hybrids exploit synergistic pharmacophoric effects: the guanidine moiety facilitates hydrogen bonding and ionic interactions with biological targets (e.g., enzymes, receptors), while the imine linker enhances structural rigidity and modulates electronic properties. Clinically, guanidine derivatives include:
Table 2: Bioactive Guanidine Derivatives with Target Applications
Compound Class | Example Drug | Therapeutic Area | Key Structural Motif |
---|---|---|---|
Alkylguanidines | Metformin | Type 2 diabetes | Dimethylbiguanide |
Arylalkylguanidines | Guanethidine | Hypertension | Azepane-guanidine conjugate |
Imine-guanidine hybrids | Target Compound | Research phase | Dihydroindene-imine-guanidine |
Synthesis traditionally exploits:
Table 3: Comparison of Guanidine Synthetic Methods
Method | Reagents | Yield Range | Limitations |
---|---|---|---|
Thiourea-HgCl₂ activation | R-NH-C(S)-NH-R' + R''NH₂ / HgCl₂ / base | 40–75% | Mercury toxicity; slow kinetics |
Isothiouronium aminolysis | [RSC(=NH)NH₂]⁺X⁻ + R'NH₂ | 60–90% | Malodorous CH₃SH byproduct |
Carbodiimide coupling | R-N=C=N-R' + amine / coupling agent | 70–95% | High cost; intolerance to protic groups |
Critical unknowns persist:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: